Technical Monograph: Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate
Technical Monograph: Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate
Executive Summary
Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate (CAS 349625-89-4 ) is a specialized heterocyclic scaffold widely utilized in medicinal chemistry. Structurally, it consists of a piperidine ring substituted at the 3-position with an ethyl ester and at the 1-position (nitrogen) with a methylsulfonyl (mesyl) group.[1]
This molecule serves as a critical intermediate in the synthesis of GABA uptake inhibitors (nipecotic acid derivatives) and peptidomimetics. The sulfonyl moiety acts as a bioisostere for carbonyls, enhancing metabolic stability, while the ester functionality provides a versatile handle for further derivatization (e.g., hydrolysis to the acid or reduction to the alcohol).
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
Nomenclature & Registry
| Parameter | Details |
| IUPAC Name | Ethyl 1-methylsulfonylpiperidine-3-carboxylate |
| Common Name | Ethyl N-mesylnipecotate |
| CAS Registry Number | 349625-89-4 |
| Molecular Formula | C₉H₁₇NO₄S |
| Molecular Weight | 235.30 g/mol |
| SMILES | CCOC(=O)C1CCCN(C1)S(=O)(=O)C |
Key Properties (Calculated/Experimental)
| Property | Value | Relevance |
| LogP | ~0.22 | Indicates moderate water solubility; suitable for fragment-based drug design. |
| TPSA | 63.68 Ų | Favorable for membrane permeability (Rule of 5 compliant). |
| H-Bond Acceptors | 4 | Interactions via sulfonyl oxygens and ester carbonyl. |
| Physical State | Viscous Oil or Low-Melting Solid | Handling requires precise weighing; often purified via column chromatography. |
Synthetic Methodology
Expertise Note: While this compound is commercially available, in-house synthesis is often required to introduce isotopic labels or specific side-chain modifications. The following protocol is a self-validating system designed to minimize bis-sulfonylation and hydrolysis.
Reaction Scheme
The synthesis proceeds via the nucleophilic substitution of Ethyl Nipecotate (CAS 5006-62-2) with Methanesulfonyl Chloride (MsCl).
Figure 1: Synthetic workflow for N-sulfonylation of ethyl nipecotate.
Step-by-Step Protocol
1. Preparation (0 min)
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Reagents: Ethyl Nipecotate (1.0 eq), Methanesulfonyl chloride (1.1 eq), Triethylamine (TEA, 1.5 eq).
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Solvent: Dichloromethane (DCM), anhydrous.
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Apparatus: Round-bottom flask, addition funnel, nitrogen atmosphere.
2. Reaction Setup (0 - 30 min)
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Dissolve Ethyl Nipecotate in DCM (0.2 M concentration) under N₂.
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Add TEA and cool the solution to 0°C using an ice bath.
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Why? Cooling is critical. The reaction is exothermic. Higher temperatures can lead to ester hydrolysis or degradation of the reagent.
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3. Addition & Reaction (30 min - 4 hours)
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Add MsCl dropwise over 20 minutes.
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Control Point: Maintain internal temperature < 5°C.
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Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.
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TLC Check: Mobile phase Hexane:EtOAc (1:1). Product will be less polar than the starting amine (which streaks near the baseline).
4. Workup & Purification
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Quench: Add saturated NaHCO₃ solution.
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Extraction: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine/TEA), then brine.
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Drying: Dry over MgSO₄, filter, and concentrate in vacuo.
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Purification: If necessary, purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Structural Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, compare analytical data against these expected signals. Deviations indicate specific impurities.
| Technique | Expected Signal | Interpretation / Failure Mode |
| ¹H NMR (CDCl₃) | δ 2.80 ppm (s, 3H) | -SO₂CH₃ group. If absent, reaction failed. If split, check for salt formation. |
| ¹H NMR | δ 4.15 (q) & 1.25 (t) | Ethyl ester. Loss of these signals indicates hydrolysis to the carboxylic acid. |
| ¹H NMR | δ 3.6 - 3.8 (m) | C2/C6 Protons. Downfield shift compared to starting material due to electron-withdrawing sulfonyl group. |
| LC-MS | [M+H]⁺ = 236.1 | Parent ion. Presence of 158 indicates starting material (minus sulfonyl). |
Applications in Drug Discovery[4][11]
GABAergic Modulators
The nipecotic acid core is a structural homolog of γ-aminobutyric acid (GABA).
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Mechanism: The N-mesyl group locks the nitrogen lone pair, preventing protonation at physiological pH. This alters the binding affinity for GABA transporters (GAT-1) compared to the free amine.
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Workflow: The ethyl ester is typically hydrolyzed (LiOH/THF) to the free acid to generate the active pharmacophore.
Peptidomimetics & Kinase Inhibition
The piperidine ring serves as a constrained amino acid mimic.
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Scaffold Utility: The 3-position allows for vector exploration into hydrophobic pockets of enzymes (e.g., kinases or proteases).
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Linker Chemistry: The ester can be reduced to an aldehyde for reductive amination, linking the piperidine core to other aromatic heterocycles.
Figure 2: Pharmacophore mapping of the Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate scaffold.
Safety & Handling
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Hazard Class: Irritant (Skin/Eye).
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Storage: Keep in a cool, dry place (2-8°C recommended).
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Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (contains Sulfur and Nitrogen).
References
- Source for CAS 349625-89-4 and physicochemical properties.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Ethyl nipecotate (CAS 5006-62-2). Retrieved from [Link]
- Source for precursor data and general reactivity patterns of nipecotic acid deriv
- Source for reagent handling and stoichiometry standards.
